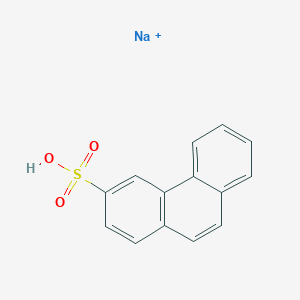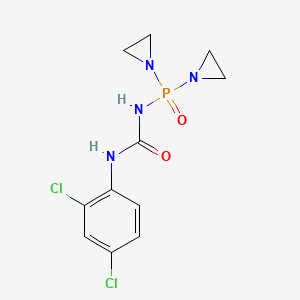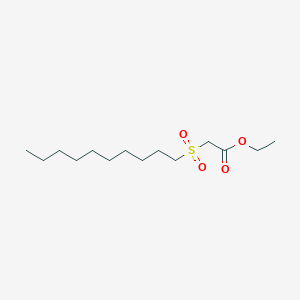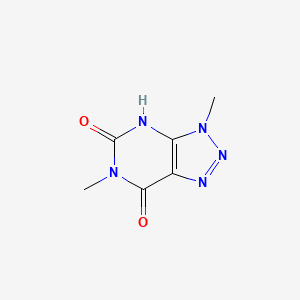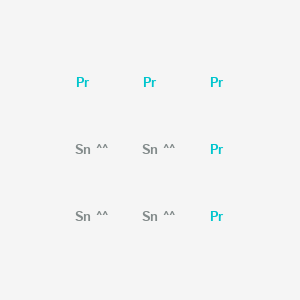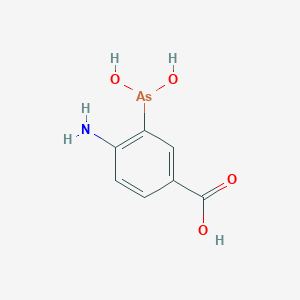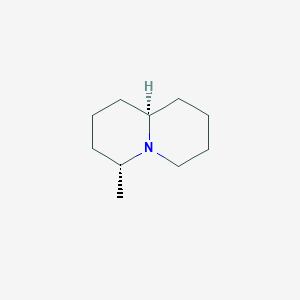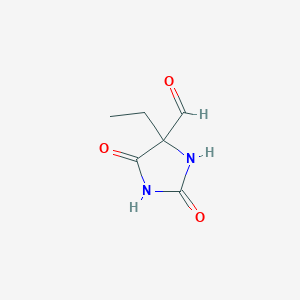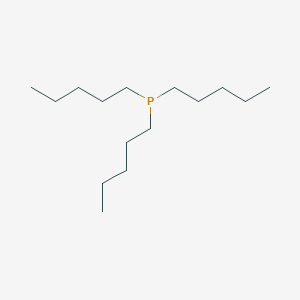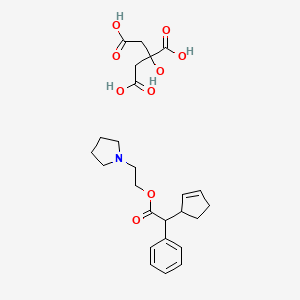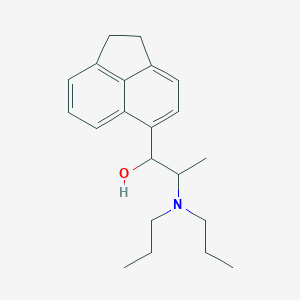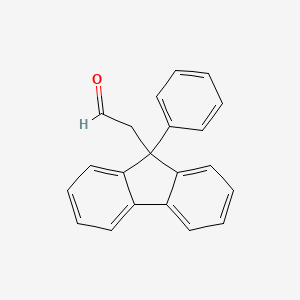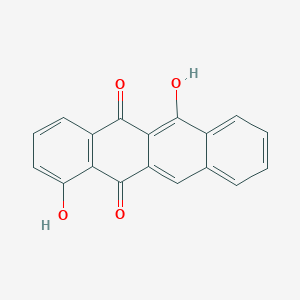
1,6-Dihydroxytetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dihydroxytetracene-5,12-dione is an organic compound with the molecular formula C18H10O4. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon. This compound is known for its distinctive structure, which includes two hydroxyl groups and two ketone groups positioned on a tetracene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dihydroxytetracene-5,12-dione can be synthesized through several methods. One common approach involves the oxidation of tetracene derivatives. For instance, the oxidation of 1,6-dihydroxytetracene can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dihydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydroxytetracene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated tetracene derivatives.
Aplicaciones Científicas De Investigación
1,6-Dihydroxytetracene-5,12-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 1,6-Dihydroxytetracene-5,12-dione involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound’s hydroxyl and ketone groups can participate in redox reactions, further contributing to its biological activity .
Comparación Con Compuestos Similares
1,6-Dihydroxytetracene-5,12-dione can be compared with other similar compounds, such as:
6,11-Dihydroxytetracene-5,12-dione: Similar structure but different positioning of hydroxyl groups.
Tetracene-5,12-dione: Lacks hydroxyl groups, leading to different chemical properties.
1,4-Dihydroxytetracene-5,12-dione: Hydroxyl groups positioned differently, affecting its reactivity and applications
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
3312-43-4 |
|---|---|
Fórmula molecular |
C18H10O4 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
1,6-dihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C18H10O4/c19-13-7-3-6-11-14(13)18(22)12-8-9-4-1-2-5-10(9)16(20)15(12)17(11)21/h1-8,19-20H |
Clave InChI |
QQYXWRMQSCHHFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


